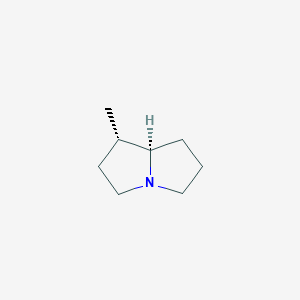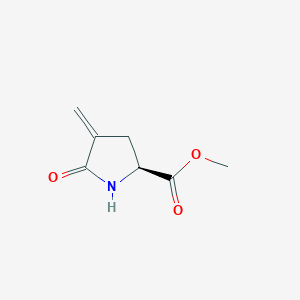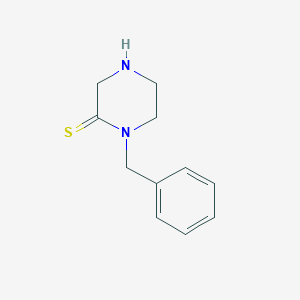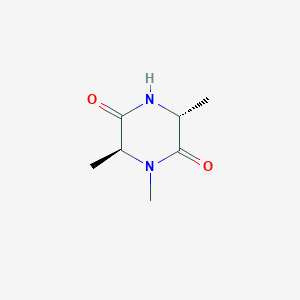
(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione, also known as TPD, is a cyclic amino acid that has gained attention in the scientific community due to its potential applications in various fields. TPD is a chiral molecule, meaning it has two enantiomers, (3R,6S)-TPD and (3S,6R)-TPD. In
Mecanismo De Acción
The mechanism of action of (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and proteases, which play important roles in cell signaling and proliferation. Additionally, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been shown to interact with various receptors, including G protein-coupled receptors and ion channels, which can affect cellular functions such as ion transport and neurotransmitter release.
Biochemical and Physiological Effects:
(3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. In vivo studies have shown that (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione can reduce tumor growth and metastasis in animal models of cancer. Additionally, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione is its versatility in various fields, as mentioned earlier. Additionally, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione is relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to using (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione in lab experiments. For example, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione can be unstable under certain conditions, such as high temperatures or acidic environments, which can affect its activity and purity. Additionally, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione. One area of interest is the development of new synthetic methods for (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione and its derivatives, which can improve the yield and purity of the final product. Another area of interest is the identification of new applications for (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione in various fields, such as drug discovery, materials science, and catalysis. Additionally, further studies are needed to elucidate the mechanism of action of (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione and its potential therapeutic targets. Finally, the development of new formulations and delivery methods for (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione can improve its bioavailability and reduce its toxicity, making it a more viable option for clinical use.
Métodos De Síntesis
The synthesis of (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione involves the reaction of L-glutamic acid with isobutyraldehyde in the presence of a reducing agent. The reaction proceeds through a series of steps, including imine formation, reduction, and cyclization, resulting in the formation of (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione. Several modifications have been made to this synthesis method to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
(3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In materials science, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been employed as a chiral ligand in asymmetric catalysis reactions.
Propiedades
Número CAS |
162990-28-5 |
|---|---|
Nombre del producto |
(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione |
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
(3R,6S)-1,3,6-trimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-4-7(11)9(3)5(2)6(10)8-4/h4-5H,1-3H3,(H,8,10)/t4-,5+/m1/s1 |
Clave InChI |
LAFVTZVRNASYMJ-UHNVWZDZSA-N |
SMILES isomérico |
C[C@@H]1C(=O)N([C@H](C(=O)N1)C)C |
SMILES |
CC1C(=O)N(C(C(=O)N1)C)C |
SMILES canónico |
CC1C(=O)N(C(C(=O)N1)C)C |
Sinónimos |
2,5-Piperazinedione,1,3,6-trimethyl-,(3R-trans)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B66546.png)
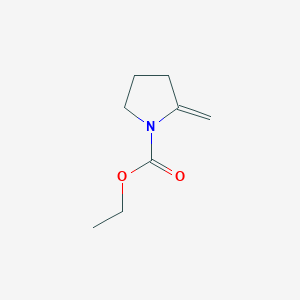
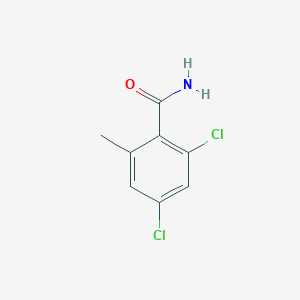
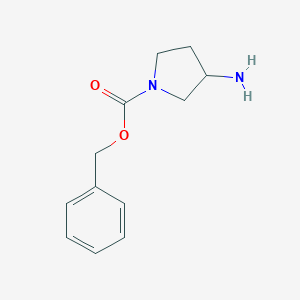

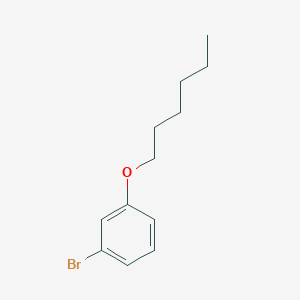

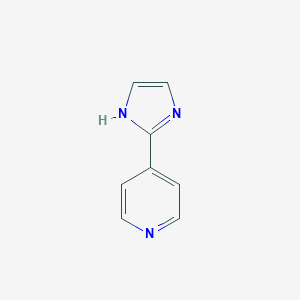
![1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone](/img/structure/B66564.png)
